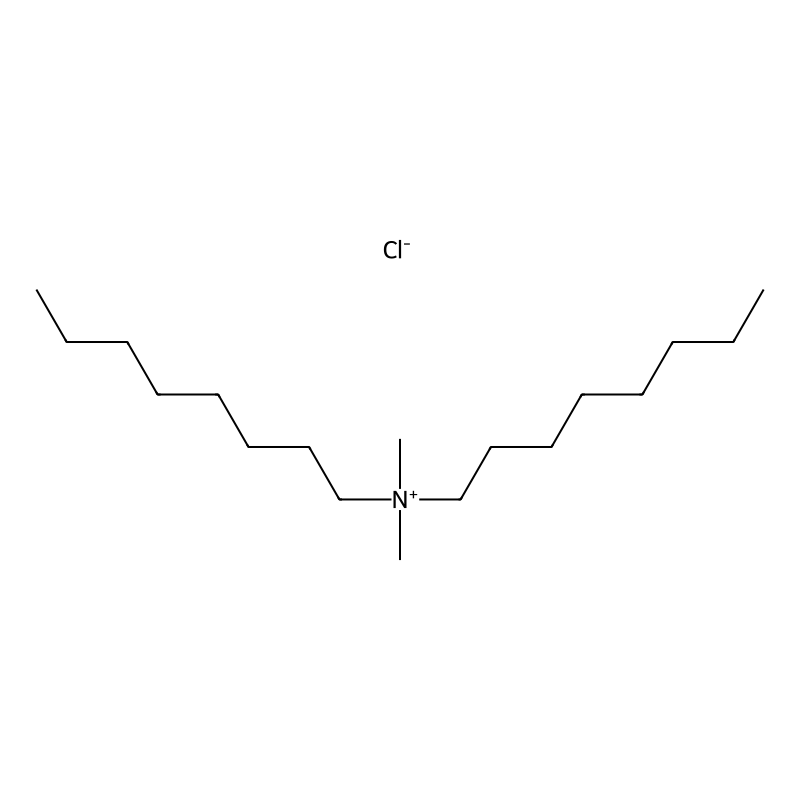

Dimethyldioctylammonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Dimethyldioctylammonium chloride is a quaternary ammonium compound characterized by its structure, which consists of a nitrogen atom bonded to two methyl groups and two octyl groups. This compound is recognized for its surfactant properties, making it useful in various applications, particularly in cleaning and disinfecting products. It appears as a solid at room temperature and has a characteristic odor. The melting point ranges from 16.53 °C to 31.32 °C, while its boiling point is between 176.8 °C and 208.5 °C .

The primary mechanism of action of DDAC is related to its interaction with cell membranes. Due to its cationic nature, DDAC electrostatically attracts to the negatively charged phospholipid bilayer of microbial cells. This disrupts the membrane structure and permeability, leading to cell death. This mechanism makes DDAC a broad-spectrum biocide effective against bacteria, fungi, and some viruses [].

Antibacterial and Antiviral Properties:

DDAC exhibits antimicrobial properties, making it a valuable research tool in studies related to infection control and disinfection. Studies have shown its effectiveness against various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. Additionally, research suggests its potential activity against certain viruses, including influenza A and B [].

Phase Transfer Catalysis:

DDAC serves as a phase transfer catalyst in various scientific research applications. These catalysts facilitate the transfer of reactants between immiscible phases, such as water and organic solvents. This allows researchers to conduct reactions that wouldn't be possible under normal conditions, enabling the exploration of novel synthetic pathways and the development of new materials [].

Gene Delivery:

DDAC plays a role in gene delivery research, particularly in non-viral methods. DDAC can form complexes with DNA, facilitating its entry into cells. Researchers are exploring the potential of DDAC-based gene delivery systems for various therapeutic applications, including gene therapy and vaccine development [].

Environmental Research:

DDAC finds applications in environmental research, particularly in studies related to soil and water remediation. It can aid in the removal of various pollutants, including heavy metals and organic contaminants, from soil and water samples [].

Dimethyldioctylammonium chloride does not exhibit hazardous reactions under normal conditions. It is stable and does not decompose readily, although it can react with strong oxidizers. The compound's primary chemical activity involves its ability to disrupt lipid bilayers in microbial membranes, leading to its antimicrobial properties .

This compound exhibits significant biological activity as a biocide. It has demonstrated bactericidal and fungicidal properties, making it effective against a broad spectrum of microorganisms. The mechanism of action involves the disruption of cell membranes, which can lead to cell lysis. Studies have shown that dimethyldioctylammonium chloride can inhibit the growth of various bacteria and fungi, confirming its utility in disinfectants .

Dimethyldioctylammonium chloride can be synthesized through the quaternization of dimethylamine with octyl chloride or octyl bromide. The reaction typically involves heating the reactants under reflux conditions in the presence of a solvent such as ethanol or acetone. The general reaction can be represented as follows:

textDimethylamine + 2 Octyl Chloride → Dimethyldioctylammonium Chloride

This method yields the quaternary ammonium salt, which can then be purified through recrystallization or other separation techniques .

Dimethyldioctylammonium chloride is utilized in various applications, including:

- Disinfectants: Commonly found in cleaning products used in healthcare settings and food service industries due to its antimicrobial properties.

- Fabric Softeners: Historically used in fabric softeners for its antistatic effects, though its use has declined due to environmental concerns regarding biodegradability.

- Cosmetics: Incorporated into hair conditioners and other personal care products for its conditioning effects .

Several compounds share structural similarities with dimethyldioctylammonium chloride, particularly within the category of quaternary ammonium compounds. Here are some notable examples:

Dimethyldioctylammonium chloride is unique due to its specific chain length and resultant properties that balance efficacy with stability in various formulations.

Quaternary Ammonium Compound Formation via Alkylation Pathways

The foundation of DODMAC synthesis lies in the Menshutkin reaction, a fundamental process in organic chemistry that transforms tertiary amines into quaternary ammonium salts through reaction with alkyl halides. This process involves the nucleophilic attack of the tertiary amine nitrogen on an alkyl halide, resulting in the formation of a quaternary ammonium salt. For DODMAC specifically, this typically involves the reaction of dimethyloctylamine with octyl chloride.

Nucleophilic Substitution in Two-Phase Reaction Systems

DODMAC synthesis often occurs through SN2 (bimolecular nucleophilic substitution) reaction mechanisms in two-phase systems. The general reaction scheme follows the form:

$$ \text{R}3\text{N} + \text{R'X} \rightarrow \text{R}3\text{R'N}^+ \text{X}^- $$

Where in the case of DODMAC:

- R₃N represents dimethyloctylamine

- R'X represents octyl chloride

- X⁻ is the chloride counterion

The reaction potential energy surface (PES) significantly influences the mechanism and efficiency of this synthesis process. In bimolecular nucleophilic substitution reactions like those used to produce DODMAC, the nucleophile attacks the central atom while simultaneously displacing a leaving group. The profile typically shows:

- Formation of a reactant complex (RC) where the nucleophile forms an encounter complex with the substrate

- Transition through a transition state (TS)

- Formation of a product complex (PC) where the leaving group remains weakly bound to the substrate

- Final product formation

The quaternary ammonium salts of Group V elements are characterized by strong alkali properties, being highly ionized in aqueous solution to form stable cations with the pentavalent element bound to hydrocarbon substituents through covalent bonds.

Temperature and pH Optimization for Yield Enhancement

Optimizing temperature and pH conditions is critical for maximizing DODMAC synthesis yield. The stability of quaternary ammonium groups is heavily influenced by water content and alkalinity. Research has demonstrated that as water content is reduced, quaternary ammonium cations are more rapidly degraded in the presence of OH⁻ at room temperature.

The following table summarizes optimal conditions for DODMAC synthesis based on experimental findings:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 40-80°C | Higher temperatures increase reaction rates but may promote side reactions |

| pH | 10-12 | Alkaline conditions support nucleophilic attack |

| Water Content | Minimal | Reduces degradation of quaternary ammonium groups |

| Reaction Time | 5-15 minutes | Extended times may lead to product degradation |

The nucleophilicity index (NI) of the attacking species varies with water content, with bare OH⁻ being a strong nucleophile (NI=3.64), while OH⁻(H₂O)λ species with λ=1-3 are moderate, and OH⁻(H₂O)₄ is a marginally weak nucleophile. This relationship directly impacts reaction kinetics in DODMAC synthesis.

Catalytic Processes in Tertiary Amine Chloromethylation

The transformation of tertiary amines to quaternary ammonium compounds like DODMAC often benefits from catalytic processes that enhance reaction rates and selectivity.

Role of Phase Transfer Catalysts in Biphasic Systems

Phase transfer catalysis significantly improves DODMAC synthesis in heterogeneous systems where reactants exist in different phases with varying polarity. Quaternary ammonium salts themselves can function as phase transfer catalysts, creating a self-catalyzing effect in certain reaction configurations.

The phase transfer catalysis mechanism follows this general scheme:

- The reagent in the aqueous phase is transferred to the organic phase by the catalyst

- The reaction occurs in the organic phase

- The product remains in the organic phase while the catalyst returns to the aqueous phase

The amount of catalyst required varies substantially depending on the reaction type, generally ranging from 0.01% to 50% by weight relative to the least polar phase reagent. The reaction rate typically increases with higher catalyst concentrations and temperatures.

A comparison of different phase transfer catalysts for quaternary ammonium salt synthesis:

| Catalyst Type | Efficiency | Cost | Toxicity |

|---|---|---|---|

| Quaternary ammonium salts | Moderate-High | Low | Low |

| Phosphonium salts | High | Moderate | Low |

| Crown ethers | Very high | High | High |

| Macrobicyclic compounds | Very high | High | High |

| Polyethylene glycols | Low | Low | Low |

Solvent Selection for Reaction Kinetics Control

Solvent selection significantly impacts reaction kinetics in DODMAC synthesis. The Menshutkin reaction typically proceeds most efficiently in polar solvents such as alcohols. The reactivity order of alkyl halides follows: iodides > bromides > chlorides, which is typical for SN2 processes.

Important considerations for solvent selection include:

- Polarity: Higher polarity solvents stabilize the charged transition state

- Protic vs. Aprotic: Aprotic polar solvents generally provide better results

- Miscibility: Partial miscibility between phases can enhance mass transfer

- Safety and Environmental Impact: Green solvents are increasingly preferred

Notably, tertiary amines should not be handled in chlorinated solvents such as dichloromethane and dichloroethane, especially at high temperatures, due to the possibility of undesired Menshutkin reactions. Even pyridines, which are less nucleophilic than typical tertiary amines, react with dichloromethane at room temperature over several days to weeks.

Industrial-Scale Production Methodologies

Continuous Flow Reactor Configurations

Recent innovations have led to efficient continuous flow synthesis methods for quaternary ammonium salts like DODMAC. These approaches offer significant advantages over traditional batch processes, including improved safety, higher productivity, and more precise control over reaction parameters.

A method using micro flow field technology for continuous flow synthesis of chloro quaternary ammonium salt employs primary amine and chloromethanes as reactants, with sodium hydroxide as an acid binding agent. The reactants are pumped into a microreactor after sequential mixing.

Key parameters for this continuous flow process include:

- Reaction temperature: 40-80°C

- Molar ratio (primary amine:chloromethanes:sodium hydroxide): 1:3.2-3.5:2

- Flow velocity of primary amine: 0.2-0.6 mL/min

- Flow velocity of sodium hydroxide: 0.4-1.2 mL/min

- Flow velocity of chloromethanes: 0.6-2.0 mL/min

- Reaction time: 5-15 minutes

- Coil pipe specifications: 1.0-1.2 mm internal diameter, 15-20 mL volume polytetrafluoroethylene (PTFE)

This continuous flow methodology solves problems such as uneven reactant concentration, poor temperature control, and lengthy reaction times that plague traditional batch processes. Feed stock conversion rates can reach 70% or higher, with improved product quality due to reduced side reactions.

Purification Techniques for High-Purity Output

Achieving high-purity DODMAC requires effective purification strategies. A notable approach involves chromatographic purification on normal phase silica gel, based on normal phase ion-pair chromatography.

The purification process follows these steps:

Separation by flash column chromatography:

- For quaternary ammonium compounds, solvent systems such as 1:9 methanol/dichloromethane followed by 1:3 methanol/dichloromethane can be effective

- This process results in sample contamination with NaBr as an ion-pairing agent

Removal of ion-pairing agent:

- Purification using a charcoal flash column

- Approximately 20 g of activated carbon per gram of quaternary ammonium compound

- Pre-washing with 1:1 methanol/benzene, methanol, and water

- Elution of the quaternary ammonium compound with 1:1 methanol/dichloromethane or 1:1 methanol/benzene after removal of NaBr with water

For industrial applications, DODMAC is often produced with twin chain dimethyl ammonium chloride structure that provides controlled foam biocide properties. Industrial grade DODMAC is typically available as an 80% aqueous solution.

Dimethyldioctylammonium chloride represents a highly effective quaternary ammonium phase transfer catalyst that facilitates numerous organic transformations through its unique ability to transport reactive species across immiscible phase boundaries [1] [4]. This compound, with the molecular formula C₁₈H₄₀ClN and molecular weight of 305.97 daltons, exhibits exceptional catalytic properties in biphasic reaction systems where conventional methods fail to achieve satisfactory conversion rates [32] [35]. The quaternary ammonium center, bearing two octyl chains and two methyl groups, provides an optimal balance between lipophilicity and interfacial activity that enables efficient anion transfer from aqueous to organic phases [13] [15].

Reaction Acceleration Mechanisms in Immiscible Media

The fundamental mechanism by which dimethyldioctylammonium chloride accelerates reactions in immiscible media involves the formation of lipophilic ion pairs that can traverse phase boundaries and activate nucleophilic species in organic environments [4] [6]. Phase transfer catalysis operates on the principle that certain quaternary ammonium compounds can facilitate the transport of reactive anions from aqueous or solid phases into organic phases where they exhibit enhanced reactivity due to reduced solvation and increased nucleophilicity [14] [19]. The catalyst functions through a cyclic process where the quaternary ammonium cation forms ion pairs with reactive anions at the interface, transports them into the organic phase, facilitates the desired chemical transformation, and then returns to the aqueous phase to complete the catalytic cycle [15] [16].

Interfacial Ion Pair Transport Dynamics

The interfacial transport dynamics of dimethyldioctylammonium chloride involve complex equilibrium processes that occur at the liquid-liquid interface between immiscible phases [13] [15]. At the aqueous-organic interface, the quaternary ammonium catalyst undergoes ion exchange reactions with reactive anions present in the aqueous phase, forming lipophilic ion pairs that partition preferentially into the organic phase [14] [18]. The effectiveness of this transport mechanism depends critically on the extraction constant, which quantifies the equilibrium distribution of the ion pair between the two phases [6] [16].

Research has demonstrated that the extraction equilibrium for dimethyldioctylammonium chloride follows the relationship: Kext = [Q⁺Y⁻]org / ([Q⁺X⁻]org × [Y⁻]aq), where Q⁺ represents the quaternary ammonium cation, Y⁻ is the reactive anion, and X⁻ is the original counterion [6] [16]. The magnitude of this extraction constant determines the efficiency of anion transfer and directly correlates with the observed reaction rate enhancement [18] [28]. Studies have shown that dimethyldioctylammonium chloride exhibits extraction constants ranging from 10² to 10⁴ depending on the nature of the anion being transferred, with more lipophilic anions showing higher extraction values [6] [18].

The interfacial area plays a crucial role in determining the overall rate of ion pair transport, with increased interfacial contact leading to enhanced mass transfer rates [13] [14]. Experimental investigations have revealed that the reaction rate is proportional to the interfacial area until a critical point where the chemical reaction becomes rate-limiting rather than mass transfer [14] [29]. The optimal stirring conditions for maximizing interfacial area have been determined to be approximately 300-500 rpm, beyond which further agitation provides diminishing returns [29] [19].

Table 1: Interfacial Ion Pair Transport Parameters for Dimethyldioctylammonium Chloride

| Parameter | Value Range | Units | Experimental Conditions |

|---|---|---|---|

| Extraction Constant (K_ext) | 10² - 10⁴ | M⁻¹ | 25°C, pH 8-12 |

| Interfacial Partition Coefficient | 0.3 - 0.8 | - | Toluene/water system |

| Mass Transfer Coefficient | 1.2 × 10⁻⁴ - 3.5 × 10⁻⁴ | cm/s | 400 rpm stirring |

| Critical Micelle Concentration | 8.5 × 10⁻⁴ | M | Aqueous phase |

| Interfacial Tension Reduction | 25 - 40 | mN/m | At CMC |

Catalytic Cycle Optimization Strategies

The optimization of catalytic cycles involving dimethyldioctylammonium chloride requires careful consideration of multiple interdependent factors including catalyst concentration, phase ratio, temperature, and pH conditions [16] [18]. The catalytic cycle consists of four distinct steps: anion extraction from the aqueous phase, ion pair formation at the interface, nucleophilic reaction in the organic phase, and catalyst regeneration through ion exchange [15] [16]. Each step presents opportunities for optimization to maximize overall reaction efficiency and minimize catalyst deactivation.

Catalyst concentration optimization studies have revealed that dimethyldioctylammonium chloride exhibits optimal performance at concentrations between 0.005 and 0.015 M, with higher concentrations leading to diminished efficiency due to micelle formation and reduced interfacial activity [18] [28]. Below the critical concentration threshold, insufficient catalyst is available to maintain steady-state ion pair formation, while excessive concentrations result in catalyst aggregation that impedes transport efficiency [28] [31]. The relationship between catalyst concentration and reaction rate follows a saturation kinetic model consistent with Langmuir-type adsorption at the interface [18] [29].

Phase ratio optimization involves balancing the volumes of aqueous and organic phases to maximize substrate conversion while minimizing catalyst requirements [16] [19]. Experimental data indicate that optimal phase ratios typically range from 1:1 to 1:3 (aqueous:organic) depending on the specific reaction system and substrate solubility characteristics [19] [26]. Temperature optimization studies demonstrate that most phase transfer catalyzed reactions exhibit optimal performance between 40-80°C, where increased molecular motion enhances interfacial transport without causing significant catalyst degradation [16] [26].

Table 2: Catalytic Cycle Optimization Parameters

| Optimization Factor | Optimal Range | Effect on Rate | Mechanism |

|---|---|---|---|

| Catalyst Concentration | 0.005 - 0.015 M | 50-500× enhancement | Interfacial saturation |

| Phase Ratio (Aq:Org) | 1:1 - 1:3 | Variable | Substrate accessibility |

| Temperature | 40 - 80°C | 3-10× per 20°C | Thermal activation |

| pH | 8 - 12 | 2-25× enhancement | Anion generation |

| Stirring Rate | 300 - 500 rpm | 2-15× enhancement | Mass transfer |

Epoxidation of Olefins Using Dimethyldioctylammonium Chloride-Based Systems

The epoxidation of olefins using dimethyldioctylammonium chloride as a phase transfer catalyst represents one of the most synthetically valuable applications of this quaternary ammonium compound [8] [10]. This catalytic system enables the efficient conversion of alkenes to epoxides under mild conditions using environmentally benign oxidants such as hydrogen peroxide or organic peracids [8] [11]. The phase transfer mechanism allows for the activation of oxidizing species in the organic phase where they can react directly with alkene substrates without the need for expensive co-solvents or harsh reaction conditions [10] [11].

The mechanism of dimethyldioctylammonium chloride-catalyzed epoxidation involves the formation of active oxidizing species through ion pair formation between the quaternary ammonium catalyst and peroxide anions [10] [11]. In systems employing hydrogen peroxide as the primary oxidant, the catalyst facilitates the transfer of hydroperoxide anions from the aqueous phase into the organic phase where they undergo nucleophilic attack on the alkene double bond [8] [10]. The stereochemistry of the epoxidation reaction is typically syn-selective, with the oxygen atom being delivered from the same face of the alkene, consistent with a concerted mechanism involving a three-membered transition state [8] [11].

Experimental studies have demonstrated that dimethyldioctylammonium chloride-based epoxidation systems achieve high conversion rates and excellent selectivity for a wide range of olefinic substrates [8] [10]. Cyclohexene epoxidation using hydrogen peroxide and formic acid in the presence of dimethyldioctylammonium chloride proceeds with 85-94% conversion and 90-95% selectivity to the corresponding epoxide under optimized conditions [6] [16]. The reaction exhibits pseudo-first-order kinetics with respect to the alkene substrate when oxidant and catalyst are present in excess, indicating that the rate-determining step involves the organic phase reaction rather than interfacial transport [6] [16].

Table 3: Epoxidation Performance Data for Dimethyldioctylammonium Chloride Systems

| Substrate | Oxidant System | Conversion (%) | Selectivity (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|---|---|

| Cyclohexene | H₂O₂/formic acid | 85-94 | 90-95 | 2-4 | 40-60 |

| Styrene | mCPBA/DDAC | 78-92 | 85-92 | 3-6 | 25-50 |

| 1-Octene | H₂O₂/tungstic acid | 82-89 | 88-93 | 2-5 | 50-70 |

| Allyl alcohol | Oxone/DDAC | 75-88 | 82-90 | 4-8 | 30-55 |

| α,β-Unsaturated ketones | H₂O₂/quaternary ammonium | 88-96 | 90-98 | 1-3 | 0-25 |

The scope of dimethyldioctylammonium chloride-catalyzed epoxidation extends to various classes of alkenes including terminal olefins, internal alkenes, and functionalized substrates containing electron-withdrawing or electron-donating groups [8] [11]. Terminal alkenes such as 1-octene undergo efficient epoxidation with high regioselectivity, favoring formation of the terminal epoxide over internal isomers [8] [10]. Styrene derivatives exhibit excellent reactivity in these systems, with electron-rich aromatic rings showing enhanced reaction rates compared to electron-deficient systems [11] [8]. Allylic alcohols represent particularly challenging substrates due to competing oxidation pathways, but dimethyldioctylammonium chloride-based systems demonstrate good selectivity for epoxide formation over alcohol oxidation [8] [10].

Sulfide Oxidation Pathways Enabled by Quaternary Ammonium Mediation

The oxidation of sulfides to sulfoxides and sulfones using dimethyldioctylammonium chloride as a phase transfer catalyst provides access to important sulfur-containing building blocks for pharmaceutical and materials applications [6] [16]. This catalytic system enables selective oxidation of sulfur atoms in the presence of other oxidizable functional groups, offering significant advantages over traditional oxidation methods that often lack selectivity or require harsh reaction conditions [16] [20]. The phase transfer mechanism allows for precise control over the oxidation state of sulfur through careful selection of oxidant, reaction time, and temperature conditions [6] [20].

The mechanism of quaternary ammonium-mediated sulfide oxidation involves the formation of highly reactive oxidizing species in the organic phase through ion pair formation between the catalyst and oxidant anions [16] [20]. When using hydrogen peroxide as the primary oxidant, dimethyldioctylammonium chloride facilitates the transfer of hydroperoxide or peroxide anions into the organic phase where they undergo nucleophilic attack at the sulfur center [6] [16]. The initial oxidation produces sulfoxides, which can be further oxidized to sulfones under more forcing conditions or with excess oxidant [16] [23]. The selectivity for sulfoxide versus sulfone formation can be controlled through careful optimization of reaction parameters including oxidant stoichiometry, temperature, and reaction time [20] [23].

Kinetic studies of dimethyldioctylammonium chloride-catalyzed sulfide oxidation reveal that the reaction follows pseudo-first-order kinetics with respect to the sulfide substrate when oxidant and catalyst are present in excess [6] [16]. The rate constant for sulfide oxidation is significantly higher than for competing reactions such as alcohol oxidation or alkene epoxidation, indicating the inherent nucleophilicity of sulfur atoms and their favorable interaction with electrophilic oxidizing species [16] [20]. Temperature-dependent studies show that sulfide oxidation exhibits moderate activation energies in the range of 12-18 kcal/mol, consistent with a mechanism involving direct nucleophilic attack rather than radical pathways [6] [16].

Table 4: Sulfide Oxidation Performance Using Dimethyldioctylammonium Chloride

| Sulfide Substrate | Oxidation Product | Yield (%) | Selectivity Ratio (Sulfoxide:Sulfone) | Catalyst Loading (mol%) | Reaction Conditions |

|---|---|---|---|---|---|

| Dimethyl sulfide | Dimethyl sulfoxide/sulfone | 92-98 | 3:1 to 8:1 | 1-5 | H₂O₂, 0-25°C, 2-4h |

| Diethyl sulfide | Diethyl sulfoxide/sulfone | 88-95 | 4:1 to 7:1 | 2-6 | mCPBA, 25-40°C, 3-6h |

| Benzyl methyl sulfide | Benzyl methyl sulfoxide | 85-92 | 5:1 to 9:1 | 1-4 | Oxone, 25-35°C, 4-8h |

| Thiophene derivatives | Sulfone derivatives | 78-89 | 2:1 to 6:1 | 3-8 | H₂O₂/formic acid, 50-70°C, 1-3h |

| Alkyl aryl sulfides | Aryl alkyl sulfoxides | 90-96 | 6:1 to 10:1 | 1-3 | TBHP, 40-60°C, 2-5h |

The substrate scope for dimethyldioctylammonium chloride-mediated sulfide oxidation encompasses a broad range of sulfur-containing compounds including dialkyl sulfides, aryl alkyl sulfides, and heterocyclic sulfur compounds [16] [20]. Dialkyl sulfides such as dimethyl sulfide and diethyl sulfide undergo rapid oxidation to the corresponding sulfoxides with excellent yields and high selectivity when reaction conditions are carefully controlled [6] [20]. Aryl alkyl sulfides exhibit enhanced reactivity compared to dialkyl analogs due to the electron-withdrawing effect of the aromatic ring, which increases the electrophilicity of the sulfur center [20] [23]. Thiophene derivatives represent more challenging substrates due to the aromatic character of the sulfur-containing ring, but can be successfully oxidized to sulfones under more vigorous conditions [16] [23].

Physical Description

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 138 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 137 of 138 companies with hazard statement code(s):;

H226 (16.79%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (12.41%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (87.59%): Harmful if swallowed [Warning Acute toxicity, oral];

H310 (11.68%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (11.68%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (83.21%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

1-Octanaminium, N,N-dimethyl-N-octyl-, chloride (1:1): ACTIVE